An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine: Chemical Properties and Structure
An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (3-Chlorobenzyl)hydrazine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
(3-Chlorobenzyl)hydrazine is an organic compound that belongs to the hydrazine family. It is characterized by a benzyl group substituted with a chlorine atom at the meta position, which is in turn bonded to a hydrazine moiety. The presence of the hydrazine group makes it a useful building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of (3-Chlorobenzyl)hydrazine and its hydrochloride salt. It is important to note that experimental data for the 3-chloro isomer is limited, and some values are based on data from related compounds or computational predictions.
Table 1: Chemical Properties of (3-Chlorobenzyl)hydrazine
| Property | Value | Source |
| IUPAC Name | (3-chlorophenyl)methylhydrazine | N/A |
| CAS Number | 51421-12-6 | [1] |
| Molecular Formula | C₇H₉ClN₂ | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Miscible with alcohols. Insoluble in chloroform and ether. | [2][3] |
| pKa (predicted) | 8.45 ± 0.70 | [4] |
Table 2: Chemical Properties of (3-Chlorobenzyl)hydrazine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | N/A |
| Molecular Weight | 193.07 g/mol | N/A |
| Melting Point | Not available | N/A |
| Physical State | Solid | N/A |
Chemical Structure
The chemical structure of (3-Chlorobenzyl)hydrazine consists of a benzene ring substituted with a chlorine atom at the 3-position and a hydrazinomethyl group at the 1-position.
2D Structure:
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of (3-Chlorobenzyl)hydrazine. These protocols are based on established methods for related compounds and can be adapted for the specific target molecule.
Synthesis of (3-Chlorobenzyl)hydrazine
A common method for the synthesis of benzylhydrazines is the reaction of a benzyl halide with hydrazine hydrate.
Objective: To synthesize (3-Chlorobenzyl)hydrazine from 3-chlorobenzyl chloride and hydrazine hydrate.
Materials:
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3-Chlorobenzyl chloride
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Hydrazine hydrate (80% solution in water)
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Ethanol
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Diethyl ether
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Sodium sulfate (anhydrous)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzyl chloride (1 equivalent) in ethanol.
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Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add water and extract the product with diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3-Chlorobenzyl)hydrazine.
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The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Analytical Protocols
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like (3-Chlorobenzyl)hydrazine. Due to the reactive nature of hydrazines, derivatization is often employed to improve chromatographic performance and sensitivity.
Objective: To analyze (3-Chlorobenzyl)hydrazine by GC-MS following derivatization.
Materials:
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(3-Chlorobenzyl)hydrazine sample
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Acetone (derivatizing agent)
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Dichloromethane (solvent)
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Anhydrous sodium sulfate
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GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
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Derivatization: Dissolve a known amount of the (3-Chlorobenzyl)hydrazine sample in acetone. The acetone will react with the hydrazine to form the corresponding acetone azine derivative.
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Sample Preparation: Dilute the derivatized sample with dichloromethane to an appropriate concentration for GC-MS analysis. Dry the solution over anhydrous sodium sulfate if necessary.
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GC-MS Conditions:
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Injector Temperature: 250 °C
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Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.
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-
Data Analysis: Identify the derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.
HPLC is a versatile analytical technique suitable for the analysis of a wide range of compounds, including hydrazines. Similar to GC-MS, derivatization can be used to enhance detection.
Objective: To quantify (3-Chlorobenzyl)hydrazine by HPLC with UV detection after derivatization.
Materials:
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(3-Chlorobenzyl)hydrazine sample
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Salicylaldehyde (derivatizing agent)
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Methanol (solvent)
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Acetonitrile (mobile phase component)
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Water with 0.1% formic acid (mobile phase component)
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HPLC system with a C18 reversed-phase column and UV detector
Procedure:
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Derivatization: React the (3-Chlorobenzyl)hydrazine sample with an excess of salicylaldehyde in methanol. This reaction forms a stable hydrazone derivative with a strong UV chromophore.
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Sample Preparation: Dilute the derivatized sample with the mobile phase to a suitable concentration.
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HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at a wavelength of 320 nm.
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Data Analysis: Quantify the derivative by comparing its peak area to a calibration curve prepared from derivatized standards of known concentrations.
Visualizations
Since no specific signaling pathways involving (3-Chlorobenzyl)hydrazine have been documented, a logical workflow for its synthesis and purification is presented below.
Caption: A logical workflow for the synthesis and purification of (3-Chlorobenzyl)hydrazine.
